molecular formula C36H66O3 B162843 Oleic anhydride CAS No. 24909-72-6

Oleic anhydride

Cat. No.: B162843
CAS No.: 24909-72-6
M. Wt: 546.9 g/mol
InChI Key: OCNZHGHKKQOQCZ-CLFAGFIQSA-N
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Description

It is a colorless to pale yellow liquid with a molecular formula of C36H66O3 and a molecular weight of 546.91 g/mol . Oleic anhydride is primarily used in organic synthesis and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleic anhydride can be synthesized through the reaction of oleic acid with acetic anhydride or other anhydrides under controlled conditions. The reaction typically involves heating the mixture to a temperature range of 200-215°C under reduced pressure . The reaction can be catalyzed by acids or bases to enhance the yield and efficiency.

Industrial Production Methods

In industrial settings, this compound is produced by the maleinization of oleic acid. This process involves the reaction of oleic acid with maleic anhydride at elevated temperatures, resulting in the formation of alkenyl succinic anhydrides . The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the anhydride.

Chemical Reactions Analysis

Types of Reactions

Oleic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alcohols, amines, and thiols are commonly used under mild to moderate conditions.

Major Products Formed

Scientific Research Applications

Oleic anhydride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of oleic anhydride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound can undergo nucleophilic attack on the carbonyl carbon, resulting in the formation of tetrahedral intermediates that can further react to form esters, amides, and other products . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its ability to form a wide range of derivatives through nucleophilic substitution reactions. Its reactivity and functional properties make it valuable in various industrial and research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

[(Z)-octadec-9-enoyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNZHGHKKQOQCZ-CLFAGFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067031
Record name 9-Octadecenoic acid (9Z)-, anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24909-72-6
Record name Oleic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24909-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecenoic acid (9Z)-, 1,1'-anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024909726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, 1,1'-anhydride
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Record name 9-Octadecenoic acid (9Z)-, anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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